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molecular formula C14H18ClN3O2S B8707982 1-(5-Isoquinolinesulfonyl)-3-aminopiperidine hydrochloride

1-(5-Isoquinolinesulfonyl)-3-aminopiperidine hydrochloride

Cat. No. B8707982
M. Wt: 327.8 g/mol
InChI Key: UUWLWCRZWMEIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04798897

Procedure details

In 20 ml of methanol was dissolved 1.0 g of 1-(5-isoquinolinesulfonyl)-3-aminopiperidine. To the solution was added 1N hydrochloric acid so that the pH of the solution became 6.0. Then, the solvent was removed under reduced pressure to obtain a residue. The residue thus obtained was subjected to recrystallization using methanol to obtain 0.81 g of 1-(5-isoquinolinesulfonyl)-3-aminopiperidine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(5-isoquinolinesulfonyl)-3-aminopiperidine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][CH2:17][CH:16]([NH2:20])[CH2:15]3)(=[O:13])=[O:12])[C:5]=2[CH:4]=[CH:3][N:2]=1.[ClH:21]>CO>[ClH:21].[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([S:11]([N:14]3[CH2:19][CH2:18][CH2:17][CH:16]([NH2:20])[CH2:15]3)(=[O:12])=[O:13])[C:5]=2[CH:4]=[CH:3][N:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
1-(5-isoquinolinesulfonyl)-3-aminopiperidine
Quantity
1 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CC(CCC1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was subjected to recrystallization

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CC(CCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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